molecular formula C11H12N2O2S2 B5712999 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide

Cat. No. B5712999
M. Wt: 268.4 g/mol
InChI Key: NWELCGNGBJTPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide, also known as MTSEA, is a chemical compound widely used in scientific research. It belongs to the class of sulfonamide compounds and has been used in various fields of research, including biochemistry, pharmacology, and molecular biology.

Mechanism of Action

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine. This modification can alter the protein's structure and function, providing valuable information about the protein's role in biological systems. N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide can also be used to study the accessibility of cysteine residues in proteins, which can provide information about the protein's conformation and dynamics.
Biochemical and Physiological Effects:
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide can have various biochemical and physiological effects depending on the protein being studied and the site of modification. It can alter the activity, stability, and conformation of proteins, providing valuable information about their function. N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has also been shown to affect ion channel gating, transport, and receptor signaling, providing insights into their mechanisms of action.

Advantages and Limitations for Lab Experiments

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has several advantages for lab experiments, including its ease of synthesis, high purity, and specificity for cysteine residues in proteins. However, it also has some limitations, including its potential to modify other amino acids in proteins, its potential toxicity, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide in scientific research. One direction is the development of new chemical probes based on N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide that can modify other amino acids in proteins, providing a broader range of information about protein structure and function. Another direction is the use of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide in combination with other chemical probes and techniques, such as mass spectrometry and X-ray crystallography, to obtain a more comprehensive understanding of protein structure and function. Additionally, the use of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide in vivo studies could provide valuable insights into the role of specific proteins in biological systems.

Synthesis Methods

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide can be synthesized by reacting 2-methyl-1,3-thiazol-4-amine with 3-bromoanisole in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with methanesulfonyl chloride to obtain the final product, N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide. The synthesis method is relatively simple and yields a high purity product.

Scientific Research Applications

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has been widely used in scientific research as a chemical probe to study the structure and function of proteins. It is commonly used to modify cysteine residues in proteins, which can provide valuable information about the protein's structure and function. N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has also been used to study the function of ion channels, transporters, and receptors in various biological systems.

properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-8-12-11(7-16-8)9-4-3-5-10(6-9)13-17(2,14)15/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWELCGNGBJTPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide

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